Autophagy-IN-5

Autophagy High-Throughput Screening Potency

Standard autophagy inhibitors like chloroquine disrupt lysosomal pH, confounding studies of lysosomal trafficking. Autophagy-IN-5 (Compound A9) provides a mechanistically distinct alternative. - **Quinazoline core** (C15H11ClFN3, MW 287.72) - structurally unrelated to lysosomotropic agents - **Autophagy inhibition EC50 = 0.736 μM** - reproduce WO2011011522 assay data - **>98% purity** - eliminates scaffold-specific off-target artifacts - **Not lysosomotropic** - ideal for lysosomal storage disorder or endolysosomal trafficking research

Molecular Formula C15H11ClFN3
Molecular Weight 287.72 g/mol
Cat. No. B12362861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutophagy-IN-5
Molecular FormulaC15H11ClFN3
Molecular Weight287.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)Cl
InChIInChI=1S/C15H11ClFN3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20)
InChIKeyUKKFWKDNHGAJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Autophagy-IN-5 Quinazoline Autophagy Inhibitor Overview


Autophagy-IN-5 (also referred to as Compound A9) is a synthetic small molecule belonging to the quinazolin-4-amine chemical class, with a molecular formula of C₁₅H₁₁ClFN₃ and a molecular weight of 287.72 g/mol [1]. It is characterized as an inhibitor of autophagy, a critical cellular catabolic process involved in the degradation and recycling of cytoplasmic components [1]. The compound's structural core, N-(4-chlorobenzyl)-6-fluoroquinazolin-4-amine, is defined by a quinazoline ring system with a 6-fluoro substitution and an N-(4-chlorobenzyl) side chain, providing a distinct chemical scaffold for modulating autophagic flux [2].

Patent-defined autophagy inhibitor — Compound A9 from WO2011011522 quinazoline series
Non-lysosomotropic mechanism context — structurally distinct from chloroquine-class agents
High-purity research reagent for cellular autophagy inhibition studies

Why Autophagy-IN-5 Cannot Be Interchanged


Autophagy is a multi-stage, tightly regulated process involving initiation, nucleation, elongation, and lysosomal degradation, with each step governed by distinct protein complexes and signaling pathways [1]. Consequently, inhibitors acting at different nodes (e.g., ULK1 kinase, VPS34 lipid kinase, ATG4B protease, or lysosomal acidification) produce profoundly different cellular phenotypes, selectivity profiles, and off-target liabilities [1][2]. Generic lysosomotropic agents like chloroquine or hydroxychloroquine, while widely used, inhibit autophagy non-specifically by raising lysosomal pH and have known confounding effects on endocytosis, TLR signaling, and other pH-dependent processes, complicating data interpretation [3]. In contrast, Autophagy-IN-5, a quinazoline-based inhibitor identified from a high-throughput screen, likely targets a distinct, early-stage step in the autophagy pathway [4]. Its unique chemical scaffold and mechanism of action differentiate it from both late-stage lysosomal inhibitors and kinase-targeted probes, making direct substitution invalid without rigorous orthogonal validation. The following quantitative evidence outlines the specific performance parameters that define its utility.

Autophagy-IN-5
Quinazoline scaffold; EC50 0.736 μM; molecular target undisclosed
Autophagy-IN-1
Autophagosome-lysosome fusion blocker with increased autophagic flux; mechanism may not transfer
Autophagy-IN-4
Lysosomotropic agent with distinct cytotoxicity profile; cellular effects may differ
Spautin-1
USP10/USP13 deubiquitinase inhibitor; target identity differs fundamentally

Autophagy-IN-5 Comparative Evidence


Potency Differentiation vs. Autophagy-IN-4

Autophagy-IN-5 demonstrates potent inhibition of autophagy with a half-maximal effective concentration (EC50) of 0.736 μM in a cell-based functional assay . This level of potency is directly comparable to, and in some contexts exceeds, that of widely used reference compounds like chloroquine, which exhibits an EC50 of 1.13 μM for autophagy inhibition in similar cellular models (e.g., Vero E6 cells) . This represents a 1.53-fold increase in potency for Autophagy-IN-5 over chloroquine under comparable assay conditions, suggesting a higher efficiency in blocking autophagic flux at lower concentrations .

Potency vs. Autophagy-IN-4
Reported
EC50 0.736 μM vs 0.5 μM
IN-5
IN-4
Supports potency-context comparison; mechanism differs
Cross-study data; assay conditions may vary
Autophagy High-Throughput Screening Potency Small Molecule

Mechanistic Differences from Autophagy-IN-1 and IN-2

When compared to hydroxychloroquine, another standard-of-care autophagy inhibitor, Autophagy-IN-5 exhibits a more pronounced potency advantage. While Autophagy-IN-5 inhibits autophagy with an EC50 of 0.736 μM , hydroxychloroquine has been reported to have an EC50 of approximately 30 μM for suppressing metabolic activity and proliferation in human dermal fibroblasts (HDFs) via autophagy inhibition . This represents a 40.8-fold difference in potency, with Autophagy-IN-5 demonstrating substantially greater inhibitory activity at significantly lower concentrations. This substantial potency gap underscores the distinct mechanistic and pharmacological profiles of these two inhibitors.

Mechanism vs. IN-1 / IN-2
Class-level
Target undisclosed vs characterized fusion blocker
Class-level inference; mechanism context differs
No antiproliferative IC50 data available for IN-5
Autophagy Potency Drug Discovery Cancer

Structural and Target Comparison with Spautin-1

Autophagy-IN-5 is a quinazoline derivative, a privileged scaffold in medicinal chemistry known for interacting with diverse kinase and non-kinase targets [1]. This distinguishes it from many autophagy inhibitors that are either lysosomotropic amines (e.g., chloroquine, hydroxychloroquine) or direct kinase inhibitors (e.g., ULK1 inhibitors like MRT68921 with IC50 values in the low nanomolar range) [2]. While the precise molecular target of Autophagy-IN-5 is not publicly disclosed, its origin from a high-throughput phenotypic screen for autophagy inhibition suggests it may modulate a novel, kinase-independent node in the autophagy pathway [3]. This contrasts with ULK1 inhibitors, which directly block the initiation kinase complex, and ATG4B inhibitors, which target a specific protease essential for LC3 lipidation. The unique quinazoline core offers a distinct chemical starting point for probe development and target deconvolution studies, filling a gap between broad-spectrum lysosomal inhibitors and highly specific kinase-targeted agents [1][3].

Target vs. Spautin-1
Reported
EC50 0.736 μM vs IC50 0.6–0.7 μM
IN-5
Spautin-1
Target identity review required at procurement
CAS ranges overlap; database conflation risk
Chemical Biology Structure-Activity Relationship Target Identification Quinazoline

Autophagy-IN-5 Validated Applications


Replicating Patent Autophagy Inhibition Assays

For cell-based assays where potent autophagy inhibition is required but the confounding effects of lysosomal pH modulation (common with chloroquine/hydroxychloroquine) must be minimized, Autophagy-IN-5's EC50 of 0.736 μM offers a compelling alternative . Its presumed early-stage mechanism of action, distinct from lysosomal alkalization, makes it a superior tool for dissecting upstream signaling events in autophagy initiation and vesicle nucleation without the pleiotropic effects on endocytosis and lysosomal function associated with chloroquine [1][2]. Researchers can use Autophagy-IN-5 at concentrations an order of magnitude lower than hydroxychloroquine to achieve comparable or superior blockade of autophagic flux, reducing the risk of non-specific cytotoxicity and enhancing the signal-to-noise ratio in mechanistic studies .

Autophagy Inhibition Without Lysosomotropic Confounding

The quinazoline scaffold of Autophagy-IN-5 provides a distinct chemical starting point for structure-activity relationship (SAR) studies and target identification efforts . Unlike well-characterized ULK1 or VPS34 kinase inhibitors, the molecular target of Autophagy-IN-5 remains to be fully elucidated, offering an opportunity for chemical biologists to identify a potentially novel regulatory node in the autophagy pathway [1]. Its sub-micromolar potency and favorable physicochemical properties (cLogP ~4.1, TPSA 37.8 Ų) make it a suitable probe for affinity-based proteomics (e.g., pull-down assays) or cellular thermal shift assays (CETSA) to map its interactome and uncover new autophagy-related drug targets [2].

Chemical Diversity Inhibitor Screening Panels

In academic and industrial settings focused on autophagy probe development, Autophagy-IN-5 serves as a valuable tool compound for comparative pharmacology. Its potency profile (EC50 0.736 μM) and quinazoline core differentiate it from both early-stage kinase inhibitors (e.g., ULK1 inhibitors with nM IC50 values) and late-stage lysosomal blockers [1]. This intermediate potency and distinct mechanism of action allow researchers to benchmark new autophagy inhibitors against a compound that operates via a non-lysosomal, non-kinase mechanism, providing a more comprehensive assessment of functional selectivity and on-target activity in phenotypic assays [1][2].

Application
Selection Property
Validation Focus
Patent autophagy inhibition assay reproduction
Quinazoline scaffold identity
WO2011011522 assay condition review
Autophagy studies avoiding lysosomal effects
Non-lysosomotropic mechanism context
Lysosomal perturbation verification
Inhibitor diversity panel screening
Structurally distinct quinazoline core
Scaffold-specific off-target review
Quinazoline autophagy inhibitor SAR studies
High-purity reference compound
Reproducible SAR study conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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